(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles, including active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method involves alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives .Scientific Research Applications
- Pyrazolo[3,4-b]pyridines exhibit promising antitumor activity. Researchers have investigated their potential as anticancer agents, particularly in inhibiting tumor cell growth and metastasis .
- Thiazolo[4,5-b]pyridines, a related class of compounds, have been identified for their high antioxidant properties .
- Some pyrazolo[3,4-b]pyridines exhibit herbicidal properties, making them potential candidates for environmentally friendly weed control .
Anticancer Properties
Antioxidant Activity
Herbicidal Applications
Pesticidal Properties
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-4-13-6-8-14(9-7-13)17(20)19-11-15-5-3-10-18-16(15)12-19/h3,5-10H,2,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSPUEPVOUJKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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